Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide
Description
Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide is a quaternary ammonium compound (QAC) characterized by a benzyl group, two methyl substituents on the nitrogen atom, and a polyether chain terminating in a 4-octylphenoxy group. The hydroxide counterion distinguishes it from chloride analogs like benzethonium chloride (BEC) . The linear octyl chain in the phenoxy group may influence solubility and micelle formation compared to branched analogs .
Properties
Molecular Formula |
C27H43NO3 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide |
InChI |
InChI=1S/C27H42NO2.H2O/c1-4-5-6-7-8-10-13-25-16-18-27(19-17-25)30-23-22-29-21-20-28(2,3)24-26-14-11-9-12-15-26;/h9,11-12,14-19H,4-8,10,13,20-24H2,1-3H3;1H2/q+1;/p-1 |
InChI Key |
ZCIJLRSOWMZXJC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[OH-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide typically involves the quaternization of benzyldimethylamine with a suitable alkylating agent. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quaternary ammonium center.
Substitution: Commonly involves the replacement of functional groups on the aromatic ring or the alkyl chain.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule .
Scientific Research Applications
Industrial Applications
Surfactant Properties
- Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide exhibits excellent surfactant properties, making it suitable for use in detergents and emulsifiers. Its ability to reduce surface tension allows it to effectively disperse oils and dirt in cleaning products.
Disinfectants and Antimicrobial Agents
- This compound is utilized in formulating disinfectants due to its antimicrobial properties against a broad spectrum of pathogens. It is particularly effective against bacteria and fungi, which makes it valuable in healthcare settings for sterilization and cleaning purposes .
Environmental Applications
Water Treatment
- The compound is investigated for its potential in water treatment processes. Its surfactant qualities facilitate the removal of contaminants from water bodies, enhancing the efficiency of wastewater treatment systems .
Bioremediation
- Research indicates that quaternary ammonium compounds like this compound can aid in bioremediation efforts by promoting the growth of microorganisms that degrade pollutants .
Health and Safety Studies
Occupational Health Research
- Studies have linked exposure to quaternary ammonium compounds with respiratory issues, including occupational asthma. Research has shown that individuals working with these compounds may experience sensitization leading to respiratory symptoms .
Toxicological Assessments
- Toxicological evaluations are critical for understanding the safety profile of this compound. Assessments indicate potential risks associated with long-term exposure, necessitating proper handling protocols in industrial settings .
Case Study 1: Efficacy as an Antimicrobial Agent
A study published in the Journal of Occupational Medicine examined the effectiveness of this compound as a disinfectant. The results showed significant reductions in bacterial counts on surfaces treated with this compound compared to untreated controls, highlighting its potential for infection control in clinical environments .
Case Study 2: Environmental Impact Assessment
An environmental assessment evaluated the use of this compound in wastewater treatment facilities. The findings indicated that its application improved the removal rates of organic pollutants significantly, suggesting its viability as an eco-friendly alternative in water purification processes .
Mechanism of Action
The mechanism of action of Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is effective against a broad spectrum of bacteria, fungi, and viruses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs include benzethonium chloride (BEC), methylbenzethonium chloride, and other QACs. Below is a detailed comparison:
Key Differences and Implications
Phenoxy Substituent: The linear octyl chain in the target compound contrasts with the branched 2,4,4-trimethylpentan-2-yl group in BEC. Linear chains typically enhance biodegradability but reduce micellar stability compared to branched analogs, affecting surfactant efficiency .
Counterion Effects :
- The hydroxide counterion may improve solubility in polar solvents compared to chloride. However, hydroxide’s strong basicity could destabilize the compound under acidic conditions, limiting shelf life .
Toxicity Profile :
- BEC exhibits sub-lethal toxicity in aquatic organisms, including oxidative stress and histopathological damage in fish . The hydroxide variant might exhibit lower ion-specific toxicity, but this requires empirical validation.
Biological Activity
Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide, a quaternary ammonium compound (QAC), exhibits significant biological activity, particularly in antimicrobial applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that contributes to its biological efficacy. The presence of the octylphenoxy group enhances its surfactant properties, making it effective in various applications.
- Molecular Formula : C₂₃H₃₉N₂O₃
- Molecular Weight : 399.57 g/mol
Quaternary ammonium compounds like this compound act primarily by disrupting microbial cell membranes. This disruption leads to:
- Cytoplasmic leakage : Loss of essential ions and molecules.
- Inhibition of metabolic processes : Interference with energy production and synthesis of macromolecules.
Studies have shown that these compounds are effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. The nonspecific nature of their action makes them less prone to resistance development compared to traditional antibiotics .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Antimicrobial Efficacy Study
- Environmental Impact Assessment
- Application in Disinfectants
Q & A
Q. What are the key considerations for synthesizing benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium; hydroxide in a laboratory setting?
Synthesis typically involves two stages: (1) formation of the quaternary ammonium chloride intermediate and (2) anion exchange to replace chloride with hydroxide.
- Step 1 : React 4-octylphenol with 2-(2-chloroethoxy)ethanol in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to form the ether linkage. Introduce the azanium group via alkylation of dimethylbenzylamine with the resulting chloroethyl ether intermediate .
- Step 2 : Perform metathesis using ion-exchange resins (e.g., Amberlite IRA-400 hydroxide form) to replace Cl⁻ with OH⁻. Confirm completion via ion chromatography .
Q. How can the purity of this compound be optimized post-synthesis?
- Recrystallization : Use a mixed solvent system (e.g., ethanol/water) to obtain high-purity crystals. Monitor crystallization via differential scanning calorimetry (DSC) to identify optimal conditions .
- Column Chromatography : Employ silica gel with a gradient elution (chloroform:methanol, 9:1 to 4:1) to separate byproducts. Validate purity using HPLC with UV detection at 254 nm .
Q. What analytical techniques are essential for structural confirmation?
- X-ray Crystallography : Resolve the crystal structure (monoclinic space group P21/c) to confirm bond angles, dihedral angles, and hydrogen bonding patterns .
- NMR Spectroscopy : Analyze ¹H and ¹³C spectra to verify the ethoxy chain integration (δ 3.5–4.0 ppm for -OCH₂CH₂O-) and quaternary ammonium group (δ 3.2 ppm for N⁺(CH₃)₂) .
- FT-IR : Identify characteristic peaks for C-O-C (1120 cm⁻¹) and hydroxide (broad ~3400 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s stability in aqueous solutions?
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-311+G(d,p) basis sets to evaluate charge distribution and hydroxide interaction. Calculate solvation free energy to predict solubility .
- Molecular Dynamics (MD) : Simulate aggregation behavior in water to assess micelle formation, critical for drug delivery applications .
Q. What experimental strategies address contradictions in reported biological activity data?
- Dose-Response Assays : Use HEK-293 cells to measure cytotoxicity (IC₅₀) across concentrations (1–100 µM). Compare with structurally similar quaternary ammonium salts (e.g., benzethonium chloride) to isolate hydroxide-specific effects .
- Membrane Interaction Studies : Employ surface plasmon resonance (SPR) to quantify binding affinity to lipid bilayers, clarifying discrepancies in antimicrobial activity .
Q. How does the compound’s stability vary under different pH conditions?
- pH Titration : Monitor degradation via UV-Vis spectroscopy (200–400 nm) in buffers (pH 2–12). Hydroxide forms are stable at pH >10 but undergo hydrolysis below pH 7, releasing 4-octylphenol .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Analyze degradation products (e.g., free amine) using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
